N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Description
N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide are currently unknown. This compound is a derivative of pyrimidine, which is a key component of many biological molecules, including nucleic acids . Therefore, it may interact with various enzymes and receptors in the body.
Mode of Action
Pyrimidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyrimidine derivatives , it is likely that this compound could influence multiple pathways, leading to various downstream effects.
Biological Activity
N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, also known by its CAS number 656831-75-3, is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N5O3 with a molecular weight of approximately 375.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF7 | 3.79 |
2 | SF-268 | 12.50 |
3 | NCI-H460 | 42.30 |
These findings suggest that this compound may inhibit tumor growth through mechanisms similar to other pyrazole derivatives that target specific pathways involved in cancer proliferation .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion may exhibit these effects through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. A review indicated that several pyrazole derivatives demonstrated potent anti-inflammatory activity in various models, suggesting a promising therapeutic avenue for inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, the compound demonstrates antimicrobial activity against a variety of pathogens. Studies have shown that certain pyrazole derivatives can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Case Studies
- Antitumor Efficacy : In a study evaluating the efficacy of this compound against human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of related pyrazole compounds demonstrated a reduction in swelling and pain in animal models of arthritis when treated with these derivatives.
- Antimicrobial Testing : A comprehensive screening of various pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVPJJMDDBTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.